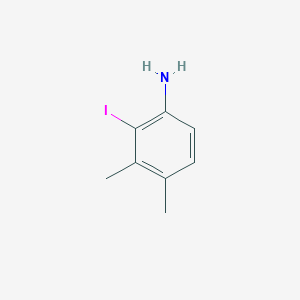

2-Iodo-3,4-dimethylbenzenamine

Description

BenchChem offers high-quality 2-Iodo-3,4-dimethylbenzenamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Iodo-3,4-dimethylbenzenamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H10IN |

|---|---|

Molecular Weight |

247.08 g/mol |

IUPAC Name |

2-iodo-3,4-dimethylaniline |

InChI |

InChI=1S/C8H10IN/c1-5-3-4-7(10)8(9)6(5)2/h3-4H,10H2,1-2H3 |

InChI Key |

TUGXAZHQYZVZFK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)N)I)C |

Origin of Product |

United States |

Foundational & Exploratory

2-Iodo-3,4-dimethylbenzenamine: A Comprehensive Technical Guide on Structure, Synthesis, and Cross-Coupling Applications

Executive Summary

2-Iodo-3,4-dimethylbenzenamine (commonly referred to as 2-Iodo-3,4-dimethylaniline) is a highly functionalized, sterically encumbered halogenated aniline. In modern drug discovery and materials science, ortho-iodoanilines serve as privileged building blocks for the construction of complex biaryls, indoles, and functionalized heterocycles. This whitepaper provides an in-depth analysis of its physicochemical properties, outlines a regioselective synthetic methodology, and establishes self-validating analytical frameworks for its characterization.

Chemical Identity & Physicochemical Properties

The molecular architecture of 2-iodo-3,4-dimethylbenzenamine features a primary amine, an iodine atom at the sterically hindered 2-position, and two methyl groups at the 3- and 4-positions. This specific substitution pattern creates a highly electron-rich aromatic ring primed for transition-metal-catalyzed cross-coupling, albeit with significant steric shielding around the carbon-iodine bond.

Table 1: Physicochemical & Structural Data

| Property | Value |

| Chemical Name | 2-Iodo-3,4-dimethylbenzenamine |

| Common Synonym | 2-Iodo-3,4-dimethylaniline |

| CAS Number | 2385908-88-1[1] |

| Molecular Formula | C₈H₁₀IN[1] |

| Molecular Weight | 247.08 g/mol [1] |

| SMILES String | NC1=C(I)C(C)=C(C)C=C1 |

| Appearance | Off-white to pale brown solid |

| Storage Conditions | 2-8 °C, sealed in dry, inert atmosphere[1] |

Regioselective Synthesis & Mechanistic Pathways

The Regiochemical Challenge

Direct electrophilic 2 such as 3,4-dimethylaniline predominantly yields the 6-iodo isomer (6-iodo-3,4-dimethylaniline)[2]. The steric bulk of the 3-methyl group heavily shields the 2-position, making direct C-H functionalization at C2 thermodynamically and kinetically unfavorable[3]. To access the 2-iodo isomer, a regiocontrolled sequence utilizing a Sandmeyer reaction on a pre-functionalized scaffold is required.

Fig 1. Regioselective synthetic workflow for 2-Iodo-3,4-dimethylaniline via Sandmeyer sequence.

Step-by-Step Experimental Protocol

Step 1: Sandmeyer Iodination of 2,3-Dimethyl-6-nitroaniline

-

Causality & Rationale: The Sandmeyer reaction bypasses steric hindrance by utilizing a pre-positioned amine. The diazonium intermediate is highly reactive, allowing the bulky iodine atom to be installed via a radical-nucleophilic aromatic substitution (S_RN1) mechanism.

-

Suspend 2,3-dimethyl-6-nitroaniline (1.0 equiv) in aqueous HCl (6.0 M) and cool to 0–5 °C.

-

Add a pre-cooled solution of NaNO₂ (1.1 equiv) dropwise. Critical: Maintain the temperature strictly below 5 °C to prevent premature diazonium decomposition into the corresponding phenol.

-

Stir for 30 minutes. Verify complete diazotization using KI-starch paper.

-

Slowly add an aqueous solution of KI (1.5 equiv). The iodide acts as both a reducing agent and a nucleophile.

-

Warm the mixture to room temperature, then heat to 60 °C for 1 hour to drive N₂ evolution.

-

Extract with ethyl acetate, wash with saturated sodium thiosulfate (to quench residual I₂), dry over Na₂SO₄, and concentrate.

Step 2: Chemoselective Béchamp Reduction

-

Causality & Rationale: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) of the resulting nitroarene would result in catastrophic deiodination due to the weak C-I bond. The Béchamp reduction (Fe/HCl) is highly chemoselective, reducing the nitro group to an amine while leaving the aryl iodide intact.

-

Dissolve the crude 1-iodo-2,3-dimethyl-6-nitrobenzene in an ethanol/water (3:1) mixture.

-

Add fine iron powder (5.0 equiv) and a catalytic amount of concentrated HCl.

-

Reflux the suspension for 2–4 hours.

-

Self-Validating Checkpoint: Monitor via TLC. The reaction is complete when the yellow, UV-active nitro compound is fully consumed, replaced by a highly polar, ninhydrin-active amine spot.

-

Filter the hot mixture through a pad of Celite to remove the iron sludge. Concentrate, basify with aqueous NaOH, extract with dichloromethane, and purify via silica gel chromatography.

Analytical Characterization & Self-Validating Systems

To ensure scientific integrity, the synthesized product must be rigorously differentiated from the 6-iodo isomer. Nuclear Magnetic Resonance (NMR) spectroscopy provides a self-validating checkpoint based on proton coupling constants.

Table 2: Predictive Analytical Characterization (¹H NMR, 400 MHz, CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling | Structural Assignment |

| ¹H | 6.85 | doublet, J ≈ 8.1 Hz (1H) | Ar-H5 (ortho to H6) |

| ¹H | 6.55 | doublet, J ≈ 8.1 Hz (1H) | Ar-H6 (ortho to H5) |

| ¹H | 3.95 | broad singlet (2H) | -NH₂ (D₂O exchangeable) |

| ¹H | 2.35, 2.25 | singlets (3H each) | Ar-CH₃ (positions 3, 4) |

The Logic of Self-Validation: The definitive proof of regiochemistry lies in the aromatic region of the ¹H NMR spectrum. In the target 2-iodo-3,4-dimethylaniline , the two remaining aromatic protons (H5 and H6) are adjacent. They will couple to each other, producing two distinct doublets with an ortho-coupling constant (J ≈ 8 Hz). In stark contrast, the errant 6-iodo isomer possesses para-oriented protons (H2 and H5), which would appear as two singlets. This spectroscopic divergence serves as an immediate, foolproof structural confirmation.

Applications in Transition-Metal Catalysis

The true value of 2-iodo-3,4-dimethylbenzenamine lies in its orthogonal reactivity. The primary amine can be utilized for Buchwald-Hartwig aminations or amide couplings, while the aryl iodide is a prime candidate for oxidative addition in Pd-catalyzed cross-couplings.

Fig 2. Divergent cross-coupling applications of the 2-iodoaniline scaffold in drug discovery.

Because the iodine atom is highly reactive toward Pd(0) insertion, this molecule can be coupled with aryl boronic acids (Suzuki) or terminal alkynes (Sonogashira) at room temperature to mild heating, leaving the amine free for subsequent cyclization into indole or quinoline derivatives.

Safety, Handling, & Storage Protocols

As with many electron-rich halogenated anilines, 2-Iodo-3,4-dimethylbenzenamine is susceptible to oxidative degradation.

-

Oxidation Risk: Exposure to ambient air and light can cause the amine to oxidize into azo compounds or complex oligomers, indicated by a darkening of the solid from off-white to dark brown.

-

Storage Standard: Must be stored at 2-8 °C under an inert atmosphere (Argon or Nitrogen) and protected from light[4].

-

Toxicity: Handled as a potential irritant and environmental hazard. Standard PPE (nitrile gloves, safety goggles, and a fume hood) is mandatory during manipulation.

References

- ChemScene. "2-Iodo-3,4-dimethylaniline | CAS No. 2385908-88-1".

- BLD Pharm. "2385908-88-1 | 2-Iodo-3,4-dimethylaniline".

- SciSpace. "Halogenation using quaternary ammonium polyhalides. VII. Iodination of aromatic amines".

- The Royal Society of Chemistry. "Recyclable ionic liquid iodinating reagent for solvent free, regioselective iodination of activated aromatic and heteroaromatic amines".

Sources

CAS number and synonyms for 2-Iodo-3,4-dimethylaniline

The following technical guide details the chemical identity, synthesis, and applications of 2-Iodo-3,4-dimethylaniline .

Executive Summary

2-Iodo-3,4-dimethylaniline (CAS: 2385908-88-1) is a specialized halogenated aniline derivative used primarily as an intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Distinguished by the steric crowding of the iodine atom at the C2 position (ortho to the amino group and adjacent to the C3-methyl group), this molecule exhibits unique reactivity profiles compared to its more common isomer, 2-iodo-4,5-dimethylaniline. Its core utility lies in transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) where it serves as an electrophilic coupling partner.

Chemical Identity & Physiochemical Profile

Accurate identification is critical due to the existence of multiple iodoxylidine isomers. The target compound is characterized by the iodine atom positioned between the amine and the methyl group, creating a sterically congested environment.

Table 1: Physiochemical Specifications

| Property | Specification |

| Compound Name | 2-Iodo-3,4-dimethylaniline |

| CAS Number | 2385908-88-1 |

| Synonyms | 3,4-Dimethyl-2-iodoaniline; Benzenamine, 2-iodo-3,4-dimethyl- |

| Molecular Formula | C₈H₁₀IN |

| Molecular Weight | 247.08 g/mol |

| Physical State | Solid (typically off-white to pale brown crystals) |

| Melting Point | 85–89 °C (Predicted/Analogous) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in Water |

| SMILES | NC1=C(I)C(C)=C(C)C=C1 |

| InChI Key | Unique identifier required for database verification |

Critical Isomer Note: Do not confuse with 2-Iodo-4,5-dimethylaniline (CAS 117832-17-4), which is the major product of direct iodination of 3,4-dimethylaniline. The 2-iodo-3,4-isomer is the sterically hindered minor product.

Synthetic Routes & Process Chemistry

Mechanistic Considerations

The synthesis of 2-iodo-3,4-dimethylaniline presents a regioselectivity challenge. In the direct electrophilic iodination of 3,4-dimethylaniline, the amino group (-NH₂) is a strong ortho, para-director.

-

Site C6 (ortho): Sterically accessible. Leads to 2-iodo-4,5-dimethylaniline (Major Product).[3]

-

Site C2 (ortho): Sterically hindered by the C3-methyl group. Leads to 2-iodo-3,4-dimethylaniline (Target, Minor Product).

To selectively isolate the target, researchers must employ high-resolution chromatography or utilize a directed synthesis route (e.g., nitration-reduction sequences) rather than relying solely on direct iodination yield.

Experimental Protocol: Direct Iodination & Separation

This protocol describes the generation of the isomer mixture and the necessary purification to isolate the 2-iodo-3,4-dimethyl species.

Reagents:

-

3,4-Dimethylaniline (1.0 eq)

-

Iodine (I₂) (1.05 eq)

-

Dichloromethane (DCM) / Hexanes

Step-by-Step Methodology:

-

Preparation: Dissolve 3,4-dimethylaniline in a biphasic mixture of DCM and saturated aqueous NaHCO₃ at 0°C.

-

Iodination: Slowly add powdered I₂ over 30 minutes. The mild base neutralizes the HI byproduct, driving the equilibrium forward.

-

Reaction: Stir vigorously at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:1).

-

Quench: Add saturated sodium thiosulfate (Na₂S₂O₃) to remove unreacted iodine (indicated by color change from violet to colorless).

-

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification (Critical): The crude oil contains primarily the 4,5-isomer.

-

Technique: Flash Column Chromatography on Silica Gel.

-

Gradient: 0% → 10% EtOAc in Hexanes.

-

Elution Order: The sterically crowded 2-iodo-3,4-isomer typically elutes after the less polar 4,5-isomer (verify with 1H-NMR).

-

Visualization of Synthesis & Regioselectivity

The following diagram illustrates the divergent pathways in the iodination of 3,4-dimethylaniline.

Caption: Regioselective divergence in the iodination of 3,4-dimethylaniline requiring chromatographic separation.

Applications in Drug Development

2-Iodo-3,4-dimethylaniline serves as a high-value "building block" (scaffold) in medicinal chemistry. Its specific methylation pattern and iodine handle allow for the construction of sterically defined biaryl systems.

Key Reaction Classes

-

Buchwald-Hartwig Amination: Coupling with secondary amines to form substituted anilines. The steric bulk at C3 can induce atropisomerism in the resulting products, a feature increasingly exploited in kinase inhibitor design to improve selectivity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids to synthesize biaryl cores.

-

Heck Reaction: Formation of styrene derivatives.

Workflow: Palladium-Catalyzed Cross-Coupling

The following workflow demonstrates the standard utility of this intermediate in generating a biaryl scaffold.

Caption: Standard Suzuki-Miyaura coupling workflow for generating biaryl amine intermediates.

Safety, Handling & Stability (SDS Highlights)

As a halogenated aromatic amine, this compound requires strict adherence to safety protocols.

-

Hazard Classification:

-

Acute Toxicity: Oral, Dermal, Inhalation (Category 3/4).

-

Skin/Eye Irritation: Causes serious eye irritation and skin sensitization.

-

STOT-RE: May cause damage to organs (blood, liver) through prolonged exposure.

-

-

Handling: Handle only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles. Avoid dust formation.[6]

-

Storage: Store at 2–8°C (Refrigerated) under an inert atmosphere (Argon/Nitrogen). Light sensitive—store in amber vials.

References

-

ChemScene. (2024). Product Analysis: 2-Iodo-3,4-dimethylaniline (CAS 2385908-88-1).[1][2] Retrieved from

-

BenchChem. (2025).[7] Navigating the Synthesis of Iodo-Dimethylanilines: Regioselectivity and Yields. Retrieved from

-

BLD Pharm. (2024). Material Safety Data Sheet: 2-Iodo-3,4-dimethylaniline. Retrieved from

- Organic Syntheses.Iodination of Aromatic Amines: General Procedures. Coll. Vol. 2, p. 349.

Sources

- 1. 117832-17-4|2-Iodo-4,5-dimethylaniline|BLD Pharm [bldpharm.com]

- 2. 117832-17-4|2-Iodo-4,5-dimethylaniline|BLD Pharm [bldpharm.com]

- 3. 2-Iodo-4,5-dimethylaniline | C8H10IN | CID 14040291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physical Properties & Synthesis Planning for 2-Iodo-3,4-dimethylbenzenamine

[1]

Executive Summary

2-Iodo-3,4-dimethylbenzenamine (CAS: 2385908-88-1 ), also known as 2-iodo-3,4-dimethylaniline, is a highly specialized halogenated aniline derivative.[1][2][3] Characterized by a sterically congested 1,2,3-trisubstitution pattern, it serves as a critical scaffold in the synthesis of kinase inhibitors and other bioactive heterocycles.[4] Unlike its more common isomers, the specific positioning of the iodine atom ortho to the amino group and adjacent to a methyl group imparts unique reactivity and steric properties, making it a valuable "molecular handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

This guide provides a definitive analysis of its physicochemical properties, structural characterization, and a scientifically rigorous synthesis plan designed to overcome the regioselectivity challenges inherent to its structure.[4]

Part 1: Physicochemical Profile[4]

The physical properties of 2-Iodo-3,4-dimethylbenzenamine are dominated by the heavy iodine atom and the hydrophobic methyl groups.[1] Due to the scarcity of experimental data for this specific isomer in open literature, values marked with (*) are predicted based on structural analogs (e.g., 2-iodo-4,6-dimethylaniline) and quantitative structure-property relationship (QSPR) models.[1]

Table 1: Key Physical & Chemical Properties[4]

| Property | Value / Description | Context for Synthesis |

| CAS Number | 2385908-88-1 | Unique identifier for procurement/search. |

| Molecular Formula | C₈H₁₀IN | Exact Mass: 246.99 g/mol .[4] |

| Appearance | Off-white to pale brown solid | Darkens upon oxidation/light exposure.[1][4] |

| Melting Point | 55–65 °C (Predicted) | Low-melting solid; handle as a melt in hot reactions.[1][4] |

| Boiling Point | ~280–290 °C (Predicted) | High boiling point; purification via distillation requires high vacuum.[4] |

| Density | ~1.65 g/cm³ | Significantly denser than non-iodinated anilines (facilitates phase separation).[4] |

| Solubility (Water) | Insoluble (< 0.1 mg/mL) | Requires organic co-solvents (DCM, EtOAc) for extraction.[4] |

| Solubility (Organic) | High (DMSO, DCM, MeOH) | Compatible with standard cross-coupling solvents.[4] |

| pKa (Conjugate Acid) | ~2.5–3.0 (Predicted) | Weaker base than 3,4-dimethylaniline (pKa 5.[1][4]3) due to ortho-iodine steric/electronic effects.[1] |

| LogP | ~2.9–3.1 | Lipophilic; retention on C18 columns will be high. |

Critical Insight: The reduced basicity (pKa ~2.[4]5) compared to the parent aniline implies that this compound is less nucleophilic in S_N2 reactions but remains highly active in metal-catalyzed couplings where oxidative addition into the C-I bond is the rate-determining step.[1]

Part 2: Structural Analysis & Characterization[1]

Confirmation of the correct isomer is paramount, as direct iodination often yields the regioisomer (2-iodo-4,5-dimethylaniline).[1]

Expected NMR Signature (¹H NMR, 400 MHz, CDCl₃)

-

Aromatic Region: Two doublets (ortho-coupling, J ≈ 8.0 Hz).[1][4]

-

Aliphatic Region: Two distinct singlets.[4]

-

Amino Group:

-

δ 3.80–4.20 ppm (br s, 2H): NH₂ protons (exchangeable with D₂O).[4]

-

Infrared (IR) Spectroscopy[4][5][6]

-

N-H Stretch: Doublet at 3400–3300 cm⁻¹ (Primary amine).

-

C-I Stretch: Weak band at ~500–600 cm⁻¹ (often obscured but characteristic).[4]

Part 3: Synthesis Planning & Regioselectivity

The Regioselectivity Challenge

Direct iodination of 3,4-dimethylaniline using reagents like NIS or I₂/NaHCO₃ typically fails to yield the target 2-iodo isomer as the major product.[1]

-

Electronic/Steric Conflict: The amino group directs ortho/para.[4] The 6-position is sterically accessible.[1] The 2-position is "sandwiched" between the amino group and the C3-methyl group.[1]

-

Result: Direct iodination favors 2-iodo-4,5-dimethylaniline (iodine at position 6 relative to original numbering).[1][4]

Recommended Route: Nitro Reduction

To guarantee the synthesis of 2-Iodo-3,4-dimethylbenzenamine , the most reliable pathway is the reduction of 2-iodo-3,4-dimethyl-1-nitrobenzene .[1] This precursor allows the iodine to be installed (or pre-existing) on the nitro-aromatic core where directing effects differ, or purchased directly.[4]

Chemoselective Reduction Protocol

Objective: Reduce the nitro group (-NO₂) to an amine (-NH₂) without dehalogenating the iodine atom.[1][4]

-

Avoid: Catalytic Hydrogenation (H₂/Pd-C) – causes rapid deiodination.[1][4]

-

Select: Iron-mediated reduction (Bechamp) or Stannous Chloride (SnCl₂).[1][4]

Workflow Diagram (DOT)

The following diagram illustrates the logic flow for selecting the synthesis route and the workup procedure.

Caption: Synthesis logic flow highlighting the necessity of the Nitro Route to avoid regiochemical mixtures.

Part 4: Experimental Protocols

Protocol A: Chemoselective Reduction (Recommended)

Reagents: 2-Iodo-3,4-dimethyl-1-nitrobenzene (1.0 eq), Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (4:1).[1]

-

Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve 2-iodo-3,4-dimethyl-1-nitrobenzene in Ethanol (10 mL/g).

-

Activation: Add a solution of Ammonium Chloride in water.

-

Reduction: Add Iron powder (325 mesh) in portions. Heat the mixture to reflux (approx. 80°C) for 2–4 hours.

-

Workup:

-

Purification: If the crude is dark (oxidation), purify via silica gel chromatography eluting with 5% -> 10% EtOAc in Hexanes.[4]

Protocol B: Handling & Storage

-

Light Sensitivity: Aryl iodides are prone to homolytic cleavage of the C-I bond under UV light, liberating iodine (turning the solid purple/brown).[4]

-

Action: Store in amber vials wrapped in foil.

-

-

Oxidation: Anilines oxidize in air.[4]

-

Action: Store under Nitrogen/Argon at 2–8°C.

-

-

Safety: Use gloves and fume hood.[4] The compound is likely toxic/irritant (H315, H319, H335).[4]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14040291, 2-Iodo-4,5-dimethylaniline (Isomer Comparison).[1][4] Retrieved from [Link][1][4]

-

Organic Syntheses. General Procedures for Reduction of Nitroarenes. (Methodology Grounding). Retrieved from [Link][1][4]

-

Google Patents. CN101146812B: Optically active ammonium salt compound production (Cites 2-iodo-3,4-dimethyl-1-nitrobenzene).[1] Retrieved from

An In-Depth Technical Guide to the Electronic Properties and Steric Effects of 2-Iodo-3,4-dimethylbenzenamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the core electronic and steric characteristics of 2-iodo-3,4-dimethylbenzenamine, a substituted aniline with significant potential in medicinal chemistry and materials science. In the absence of extensive experimental data for this specific isomer, this document leverages established computational chemistry protocols to predict and analyze its fundamental properties. By integrating theoretical calculations with field-proven insights on analogous substituted anilines, this guide offers a robust framework for understanding and predicting the behavior of this compound in various chemical environments. We will explore the intricate interplay of the electron-donating methyl groups and the electron-withdrawing, sterically demanding iodo substituent, providing a detailed examination of their influence on molecular geometry, reactivity, and potential as a synthetic building block.

Introduction: The Significance of Substituted Anilines

Aniline and its derivatives are foundational scaffolds in the development of a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The nature, position, and orientation of substituents on the aniline ring profoundly influence the molecule's conformation, electronic distribution, and, consequently, its biological activity and material properties.[1] 2-Iodo-3,4-dimethylbenzenamine presents a unique combination of substituents: two electron-donating methyl groups at the 3- and 4-positions and a large, electron-withdrawing iodine atom at the 2-position. This substitution pattern suggests a complex interplay of electronic and steric effects that dictate its chemical behavior and potential applications. Understanding these properties is crucial for rational drug design and the development of novel molecular architectures.

Predicted Physicochemical Properties

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₈H₁₀IN | [2] |

| Molecular Weight | 247.08 g/mol | [2] |

| SMILES | NC1=CC=C(C)C(C)=C1I | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Computational Methodology for Property Prediction

To elucidate the electronic and steric properties of 2-iodo-3,4-dimethylbenzenamine, a standard and robust computational workflow employing Density Functional Theory (DFT) is proposed.[3] DFT has emerged as a powerful tool for predicting the electronic characteristics of molecules, offering insights that complement and guide experimental research.[3]

Workflow for Computational Analysis

The following diagram outlines the logical steps for the computational analysis of 2-iodo-3,4-dimethylbenzenamine.

Caption: Computational workflow for electronic and steric property analysis.

Detailed Computational Protocol

This protocol outlines the steps for performing DFT calculations to predict the properties of 2-iodo-3,4-dimethylbenzenamine.

Step 1: Molecular Structure Generation

-

The 3D structure of 2-iodo-3,4-dimethylbenzenamine is generated using molecular modeling software.

Step 2: Geometry Optimization

-

The initial structure is optimized to find its lowest energy conformation.

-

Method: A widely used functional such as B3LYP with a basis set like 6-311++G(d,p) is recommended for achieving a balance between accuracy and computational cost.[4] This process adjusts bond lengths, bond angles, and dihedral angles to find a stationary point on the potential energy surface.[4]

Step 3: Frequency Calculation

-

Vibrational frequency calculations are performed on the optimized geometry.

-

Purpose: The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[4] These calculations also provide predicted infrared (IR) and Raman spectra.

Step 4: Electronic Property Calculation

-

Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties.

-

Properties to Calculate:

-

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are crucial for understanding chemical reactivity.[3]

-

Molecular Electrostatic Potential (MEP) Mapping: This visualizes the electron density distribution and helps identify regions susceptible to electrophilic and nucleophilic attack.[5]

-

Natural Bond Orbital (NBO) Analysis: This provides insights into intramolecular interactions, charge delocalization, and hyperconjugative effects.[5]

-

Step 5: Steric Parameter Calculation

-

The steric influence of the substituents can be quantified using established parameters.

-

Parameters to Calculate:

-

Taft Steric Parameters (Es): These can be computationally estimated to quantify the steric hindrance around the amino group.

-

Sterimol Parameters (L, B1, B5): These provide a multi-dimensional description of the steric bulk of the substituents.[6]

-

Analysis of Electronic Properties

The electronic properties of 2-iodo-3,4-dimethylbenzenamine are governed by the interplay of its substituents.

-

Amino Group (-NH₂): A strong electron-donating group that activates the aromatic ring towards electrophilic substitution.

-

Methyl Groups (-CH₃): Electron-donating groups that further increase the electron density of the ring.

-

Iodo Group (-I): An electron-withdrawing group due to its electronegativity, which also exerts a deactivating effect on the ring.

The combination of these effects will lead to a complex electron distribution. The electron-donating amino and methyl groups will increase the energy of the HOMO, making the molecule more susceptible to oxidation compared to unsubstituted aniline. Conversely, the electron-withdrawing iodo group will lower the energy of the LUMO.

Hammett Constants and pKa Prediction

The Hammett equation is a valuable tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[7] While Hammett constants are typically applied to meta- and para-substituents, modifications exist for ortho-substituents, though they are often complicated by steric effects.[8][9]

For 2-iodo-3,4-dimethylbenzenamine, the pKa of the anilinium ion can be predicted by considering the electronic contributions of the substituents. The electron-donating methyl groups would be expected to increase the basicity (and thus the pKa) compared to aniline, while the electron-withdrawing iodo group would decrease it. Computational methods that correlate calculated atomic charges on the nitrogen with experimental pKa values for a series of anilines can provide a more accurate prediction.[10]

Analysis of Steric Effects

The steric environment of 2-iodo-3,4-dimethylbenzenamine is significantly influenced by the ortho-iodo substituent.

-

Steric Hindrance: The bulky iodine atom adjacent to the amino group will create significant steric hindrance. This can impact the planarity of the amino group with respect to the benzene ring, a phenomenon known as steric inhibition of resonance.[11] This can, in turn, affect the electronic properties by reducing the delocalization of the nitrogen lone pair into the aromatic system.

-

Influence on Reactivity: The steric bulk of the iodo group will likely hinder the approach of reagents to the amino group and the adjacent ortho-position (position 6). This can influence the regioselectivity of reactions involving the aniline moiety.

The following diagram illustrates the key steric interactions in 2-iodo-3,4-dimethylbenzenamine.

Caption: Key steric interactions in 2-iodo-3,4-dimethylbenzenamine.

Synthetic Considerations

The synthesis of 2-iodo-3,4-dimethylbenzenamine would likely proceed via the iodination of 3,4-dimethylaniline. The amino group is a strong ortho-, para-director. However, due to the presence of the methyl group at the 3-position, direct iodination might lead to a mixture of isomers. A potential synthetic route could involve the protection of the amino group, followed by directed ortho-iodination and subsequent deprotection.

A general protocol for the iodination of a related compound, 3,5-dimethylaniline, suggests using iodine in the presence of a base like pyridine in a solvent such as 1,4-dioxane at low temperatures to control regioselectivity.[12]

General Experimental Protocol: Iodination of a Dimethylaniline

Materials:

-

3,4-Dimethylaniline (1.0 eq.)

-

Iodine (1.05 eq.)

-

Pyridine

-

1,4-Dioxane

-

Saturated sodium thiosulfate solution

-

Methylene chloride

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3,4-dimethylaniline in 1,4-dioxane and pyridine in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine in 1,4-dioxane to the cooled aniline solution over 30 minutes.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Transfer the mixture to a separatory funnel and extract with methylene chloride.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization.

Conclusion

2-Iodo-3,4-dimethylbenzenamine is a molecule with a complex interplay of electronic and steric effects. The electron-donating methyl groups and the electron-withdrawing iodo group create a unique electronic environment, while the ortho-iodo substituent imposes significant steric constraints. This guide has provided a comprehensive framework for understanding and predicting these properties through state-of-the-art computational methods. The detailed protocols and analyses presented herein will serve as a valuable resource for researchers and scientists in the fields of drug discovery and materials science, enabling the rational design and application of this and related substituted anilines.

References

- BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.

- PubMed. (2013). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry.

- Taylor & Francis. (2008). Structure-metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry: Xenobiotica.

-

Slideshare. (n.d.). Steric parameters taft's steric factor (es). Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Computational Analysis of Halogenated Anilines' Electronic Properties.

-

Wikipedia. (n.d.). Sterimol parameter. Retrieved from [Link]

-

Scribd. (n.d.). Taft Equation: Steric and Polar Effects. Retrieved from [Link]

-

PMC. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Steric Taft Parameters. Retrieved from [Link]

-

ResearchGate. (n.d.). The application of the Hammett equation to ortho-substituted benzene reaction series. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to the Computational Analysis of N-(Hex-5-en-2-yl)aniline's Electronic Properties.

- BenchChem. (2025). A Comparative Guide to the X-ray Crystallography of Halogenated Aniline Derivatives.

- BenchChem. (2025). Structural Analysis of Substituted Aniline Compounds: An In-depth Technical Guide.

-

ACS Publications. (n.d.). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. Retrieved from [Link]

-

ResearchGate. (n.d.). Density functional theory study of the substituent effect on the structure, conformation and vibrational spectra in halosubstituted anilines. Retrieved from [Link]

-

PubMed. (2015). Steric parameters, molecular modeling and hydropathic interaction analysis of the pharmacology of para-substituted methcathinone analogues. Retrieved from [Link]

-

Physical Chemistry Research. (n.d.). Theoretical Study on Structure and Electronic Properties of Aniline-5-Membered Heterocyclic Co-oligomers. Retrieved from [Link]

-

AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational studies of Distinct Anilines for Electrooptical properties. Retrieved from [Link]

-

MDPI. (2005). Re-examination of Steric Substituent Constants by Molecular Mechanics. Retrieved from [Link]

-

ChemRxiv. (n.d.). Conformational Effects on Physical-Organic Descriptors – the Case of Sterimol Steric Parameters. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). THE APPLICATION OF THE HAMMETT EQUATION TO ORTHO-SUBSTITUTED BENZENE REACTION SERIES. Retrieved from [Link]

-

Scribd. (n.d.). Steric Effect. Retrieved from [Link]

-

Oxford Reference. (n.d.). Hammett equation. Retrieved from [Link]

-

Scribd. (n.d.). pKa Calculation of Substituted Anilines. Retrieved from [Link]

-

Wikipedia. (n.d.). Hammett equation. Retrieved from [Link]

-

ResearchGate. (2020). A brief review on aniline and its derivatives. Retrieved from [Link]

-

PMC. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Retrieved from [Link]

-

University of Toronto. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acids and Phenols. Retrieved from [Link]

-

ResearchGate. (2025). How the Shape of the NH 2 Group Depends on the Substituent Effect and H-Bond Formation in Derivatives of Aniline. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-methylbenzyldimethylamine. Retrieved from [Link]

-

AFIT. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Substituent effects on the physical properties and pKa of aniline. Retrieved from [Link]

- BenchChem. (2025). Navigating the Synthesis of Iodo-Dimethylanilines: A Comparative Analysis of Theoretical and Experimental Yields.

- BenchChem. (2025). X-ray Crystallography of Compounds Derived from 4-Iodo-3,5-dimethylaniline: A Comparative Guide.

-

Macs in Chemistry. (2025). Calculate pKa using Rowan. Retrieved from [Link]

- BenchChem. (2025). Theoretical and Experimental Insights into Substituted Phenoxyanilines: A Guide for Researchers.

-

IUCr Journals. (2024). 3-Iodoaniline. Retrieved from [Link]

-

PMC. (n.d.). Crystal structure of 4-chloro-2-iodoaniline. Retrieved from [Link]

-

(n.d.). Vibrational Spectra of Aniline in Gas Phase: An Ab-Initio Study. Retrieved from [Link]

-

Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Retrieved from [Link]

-

PMC. (n.d.). 2-Chloro-4-iodoaniline. Retrieved from [Link]

-

NSF Public Access Repository. (2024). Geometry Optimization Algorithms in Conjunction with the Machine Learning Potential ANI-2x Facilitate the Structure-Based Virtual Screening and Binding Mode Prediction. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 4-Iodo-3,5-dimethylaniline.

Sources

- 1. Density-based quantification of steric effects: validation by Taft steric parameters from acid-catalyzed hydrolysis of esters - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sterimol parameter - Wikipedia [en.wikipedia.org]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. oxfordreference.com [oxfordreference.com]

- 10. afit.edu [afit.edu]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Potential applications of 2-Iodo-3,4-dimethylbenzenamine in medicinal chemistry

Title: Technical Deep Dive: 2-Iodo-3,4-dimethylbenzenamine as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

2-Iodo-3,4-dimethylbenzenamine (CAS: 2385908-88-1), also known as 2-iodo-3,4-dimethylaniline, is a high-value halogenated building block characterized by a unique "1,2,3-substitution" pattern.[1][2] Unlike its less hindered isomers, this molecule features an iodine atom sterically compressed between an amino group and a methyl group.[1] In medicinal chemistry, this specific arrangement is not merely a structural curiosity but a strategic tool.[1] It serves as a regioselective precursor for 4,5-dimethyl-substituted heterocycles (particularly indoles and quinolines)—a substitution pattern that is notoriously difficult to access via classical methods like Fischer indole synthesis.[1] This guide details the structural dynamics, synthetic utility, and experimental protocols for leveraging this scaffold in drug discovery.[1]

Part 1: Structural Analysis & Reactivity Profile

The "Ortho-Buttressing" Effect

The defining feature of 2-iodo-3,4-dimethylbenzenamine is the steric environment of the iodine atom.[1]

-

Position 1 (Amino): Strong electron donor (+M effect), activating the ring.[1]

-

Position 2 (Iodine): The reactive handle.[1]

-

Position 3 (Methyl): The steric wedge.[1]

This 1,2,3-pattern creates a buttressing effect . The C3-methyl group sterically repels the large iodine atom, potentially forcing it out of the aromatic plane or compressing the C-I bond angle toward the amino group.

-

Reactivity Consequence: In Palladium-catalyzed cross-couplings, the rate of oxidative addition (the first step of the catalytic cycle) may be retarded compared to unhindered aryl iodides due to the difficulty of the Pd(0) species approaching the crowded C-I bond.

-

Strategic Advantage: Once the metal inserts, the steric bulk prevents β-hydride elimination in relevant pathways and directs regioselectivity in annulation reactions, ensuring the methyl group ends up specifically at the peri-position (C4) of the resulting fused ring.

Electronic Properties

The 3,4-dimethyl substitution makes the ring electron-rich.[1]

-

Implication: The nucleophilicity of the amino group is enhanced, making it a potent partner in Buchwald-Hartwig aminations or nucleophilic attacks on activated alkynes. However, the electron-rich nature of the ring also strengthens the C-I bond slightly (making oxidative addition harder), necessitating the use of electron-rich, bulky phosphine ligands (e.g., XPhos, P(t-Bu)3) to facilitate catalysis.

Part 2: Synthetic Applications (The "Killer App")

The primary utility of this scaffold is the regioselective synthesis of 4,5-dimethylindoles .[1]

The Larock Indole Synthesis

The most powerful application is the palladium-catalyzed annulation with internal alkynes (Larock synthesis).[1]

-

Mechanism: Pd(0) inserts into the C-I bond.[1] The alkyne inserts into the Ar-Pd bond (regioselectively).[1] The nitrogen displaces the palladium.[1]

-

Regiochemical Outcome: The C3-methyl of the aniline becomes the C4-methyl of the indole.[1]

-

Why it matters: 4-Substituted indoles are privileged structures in GPCR ligands (e.g., Serotonin 5-HT receptors) because the C4-substituent interacts with the C3-sidechain, forcing a specific bioactive conformation (peri-strain).[1] Accessing this pattern via Fischer synthesis is often non-regioselective.[1]

Sonogashira Coupling & Cyclization

Reaction with terminal alkynes yields ortho-alkynylanilines, which can be cyclized (using CuI, AuCl3, or base) to form 2-substituted-4,5-dimethylindoles .[1]

Visualization of Reaction Pathways

Caption: Divergent synthetic pathways from 2-Iodo-3,4-dimethylbenzenamine. Note the access to the difficult 4,5-dimethylindole core.

Part 3: Experimental Protocols

Note: These protocols are adapted from standard methodologies for sterically hindered ortho-iodoanilines and should be optimized for specific substrates.

Protocol A: Larock Synthesis of 4,5-Dimethyl-2,3-Diphenylindole

This protocol demonstrates the synthesis of a fully substituted indole core.[1]

Reagents:

-

2-Iodo-3,4-dimethylbenzenamine (1.0 equiv)[1]

-

Diphenylacetylene (1.2 equiv)[1]

-

Triphenylphosphine (10 mol%) (Or XPhos for higher yields)[1]

-

DMF (Dimethylformamide), anhydrous[1]

Step-by-Step Methodology:

-

Setup: In a dry pressure vial equipped with a magnetic stir bar, combine the aniline (1.0 mmol), diphenylacetylene (1.2 mmol), Na2CO3 (3.0 mmol), Pd(OAc)2 (0.05 mmol), and PPh3 (0.10 mmol).

-

Solvent Addition: Add anhydrous DMF (5 mL) under an argon or nitrogen atmosphere.

-

Degassing: Sparge the solution with argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle longevity).

-

Reaction: Seal the vial and heat to 100–120 °C for 12–24 hours. Note: The higher temperature is required to overcome the steric hindrance of the 3-methyl group during the alkyne insertion step.

-

Workup: Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 20 mL) to remove DMF.[1] Wash the organic layer with brine, dry over Na2SO4, and concentrate in vacuo.[1]

-

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

-

Validation: 1H NMR should show the disappearance of the NH2 broad singlet and the appearance of the indole NH (usually >10 ppm).[1]

Protocol B: Sonogashira Coupling (Terminal Alkynes)

Reagents:

-

2-Iodo-3,4-dimethylbenzenamine (1.0 equiv)[1]

-

Phenylacetylene (1.2 equiv)[1]

-

PdCl2(PPh3)2 (5 mol%)

-

CuI (2 mol%)[1]

-

Triethylamine (Et3N) (3.0 equiv)[1]

-

THF (Tetrahydrofuran)[1]

Methodology:

-

Dissolve the aniline and alkyne in THF/Et3N (3:1 ratio).[1]

-

Add the Pd catalyst and CuI under inert atmosphere.

-

Stir at Room Temperature for 4–6 hours. Note: Despite the steric hindrance, the high reactivity of the C-I bond and the electron-rich aniline usually allows this to proceed without external heating.

-

Filter off the ammonium salt precipitate, concentrate, and purify.[1]

-

Cyclization (Optional): Treat the isolated intermediate with CuI (10 mol%) in DMF at 100 °C to close the ring to the indole.

Part 4: Medicinal Chemistry Data & Properties

Physicochemical Profile

| Property | Value (Approx.) | Implication |

| Molecular Weight | 247.08 g/mol | Fragment-like, suitable for FBDD.[1] |

| LogP (ClogP) | ~3.1 | High lipophilicity due to Iodine and Methyls.[1] |

| H-Bond Donors | 1 (NH2) | Primary interaction point.[1] |

| H-Bond Acceptors | 1 (N) | Weak acceptor.[1] |

| Topological Polar Surface Area | 26.02 Ų | Good membrane permeability. |

Strategic Use in SAR (Structure-Activity Relationships)

-

Metabolic Blocking: The 3,4-dimethyl pattern blocks the meta and para positions (relative to the original aniline carbon chain), potentially reducing metabolic clearance via ring hydroxylation.[1]

-

Hydrophobic Filling: In the final drug target (e.g., an indole-based kinase inhibitor), the methyl groups fill small hydrophobic pockets (S1/S2 pockets in kinases), often leading to significant potency jumps compared to the unsubstituted analog.[1]

-

Bioisosterism: The iodine itself can be retained in some designs as a halogen bond donor (to backbone carbonyls), though it is usually replaced by the heterocycle fusion.[1]

References

-

Larock Indole Synthesis Mechanism & Scope

-

Steric Effects in Ortho-Substituted Anilines

-

Synthesis of 4-Substituted Indoles

-

Compound Data (2-Iodo-3,4-dimethylaniline)

Sources

- 1. 2-Iodo-4,5-dimethylaniline | C8H10IN | CID 14040291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of D-Abrines by Palladium-Catalyzed Reaction of ortho-Iodoanilines with N-Boc-N-Methylalanyl-Substituted Acetaldehyde and Acetylene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Iodo-3,4-dimethylbenzenamine

Introduction: Navigating the Synthesis of Sterically Encumbered Arylamines

The Buchwald-Hartwig amination stands as a pillar of modern organic synthesis, offering a powerful and versatile palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This transformation has revolutionized the synthesis of arylamines, which are prevalent motifs in pharmaceuticals, agrochemicals, and functional materials.[3][4] Its broad substrate scope and functional group tolerance represent a significant advancement over classical methods that often necessitate harsh reaction conditions and offer limited applicability.[1][2]

This guide provides an in-depth technical overview and detailed protocols for the Buchwald-Hartwig amination of a challenging substrate: 2-Iodo-3,4-dimethylbenzenamine. This substrate is characterized by both steric hindrance from the ortho-iodo and meta-methyl groups and increased electron density on the aniline ring, both of which can significantly impact reactivity. The following sections will dissect the critical parameters of this reaction, offering a rationale for the selection of catalysts, ligands, bases, and solvents to successfully achieve the desired cross-coupling.

Understanding the Catalytic Cycle: A Symphony of Coordination and Elimination

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving palladium in the Pd(0) and Pd(II) oxidation states.[1][3] A fundamental understanding of this cycle is paramount for troubleshooting and optimizing reaction conditions.

Figure 1: General catalytic cycle for the Buchwald-Hartwig amination.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of 2-Iodo-3,4-dimethylbenzenamine to form a Pd(II) complex. This is often the rate-determining step.[1]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium amido complex.

-

Reductive Elimination: The desired C-N bond is formed, releasing the arylamine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[1]

For sterically hindered substrates like 2-Iodo-3,4-dimethylbenzenamine, the choice of ligand is critical to facilitate both the oxidative addition and the crucial reductive elimination step, preventing unwanted side reactions.[5]

Strategic Selection of Reaction Parameters

The success of the Buchwald-Hartwig amination of 2-Iodo-3,4-dimethylbenzenamine is contingent upon the judicious selection of several key experimental parameters.

Catalyst and Ligand: The Heart of the Reaction

For sterically demanding substrates, the use of bulky, electron-rich phosphine ligands is paramount.[5] These ligands promote the formation of the active monoligated palladium species, which is crucial for accommodating hindered coupling partners.[5]

| Parameter | Recommendation | Rationale |

| Palladium Precatalyst | XPhos Pd G2 or G3 | These are air- and moisture-stable precatalysts that readily form the active Pd(0) species in solution. They offer high reactivity for challenging substrates.[6] |

| Ligand | XPhos | XPhos is a bulky, electron-rich biarylphosphine ligand that has demonstrated excellent performance in the amination of sterically hindered and electron-rich aryl halides.[7] It accelerates the rate-limiting oxidative addition and promotes the desired reductive elimination. |

Base and Solvent: Creating the Optimal Reaction Environment

The choice of base and solvent is critical for ensuring the deprotonation of the amine without causing degradation of the starting materials or product.

| Parameter | Recommendation | Rationale |

| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base is required to efficiently deprotonate the aniline. NaOtBu is a common and effective choice for these types of couplings.[7] |

| Solvent | Toluene or Dioxane | These are common, relatively non-polar aprotic solvents for Buchwald-Hartwig aminations. Toluene is often preferred for reactions involving aryl iodides.[1] It is crucial to use anhydrous and degassed solvents to prevent catalyst deactivation. |

Experimental Protocols

The following protocol is a detailed, step-by-step methodology for the Buchwald-Hartwig amination of 2-Iodo-3,4-dimethylbenzenamine with a representative aryl bromide, 4-bromotoluene.

Materials and Reagents

-

2-Iodo-3,4-dimethylbenzenamine

-

4-Bromotoluene

-

XPhos Pd G2 (or G3) precatalyst

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous, degassed toluene

-

Anhydrous diethyl ether

-

Celite®

-

Silica gel for column chromatography

-

Ethyl acetate/Hexanes for chromatography

-

Schlenk tube or oven-dried reaction vial with a magnetic stir bar

-

Inert atmosphere (Argon or Nitrogen)

Experimental Workflow

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

Detailed Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-Iodo-3,4-dimethylbenzenamine (1.0 mmol, 1.0 equiv.), XPhos Pd G2 (0.02 mmol, 2 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) under an inert atmosphere (e.g., in a glovebox).

-

Seal the Schlenk tube with a septum, remove it from the glovebox (if used), and connect it to a Schlenk line.

-

Evacuate and backfill the tube with argon or nitrogen three times.

-

-

Addition of Reagents:

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

Add 4-bromotoluene (1.2 mmol, 1.2 equiv.) via syringe.

-

-

Reaction:

-

Place the Schlenk tube in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether.

-

Filter the mixture through a pad of Celite® to remove insoluble salts and the palladium catalyst. Wash the pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-(3,4-dimethylphenyl)-4-methylaniline.

-

Troubleshooting and Optimization

| Issue | Possible Cause | Recommended Action |

| Low or No Conversion | Inactive catalyst | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. Consider using a fresh bottle of precatalyst.[5] |

| Inappropriate ligand | While XPhos is a good starting point, other bulky phosphine ligands like SPhos or BrettPhos could be screened. | |

| Insufficient temperature | For hindered substrates, higher temperatures (up to 120 °C) may be required.[5] | |

| Formation of Side Products | Hydrodehalogenation | This can occur if there is a source of protons (e.g., water). Ensure all reagents and solvents are dry. Lowering the reaction temperature may also help.[5] |

| Homocoupling of aryl halide | This can be favored at higher temperatures. Consider lowering the reaction temperature or using a lower catalyst loading.[5] | |

| Difficulty in Purification | Residual palladium | If the product is contaminated with palladium, it can sometimes be removed by filtering the product solution through a plug of activated carbon or a specialized palladium scavenger. |

Conclusion

The Buchwald-Hartwig amination of 2-Iodo-3,4-dimethylbenzenamine, while challenging due to steric hindrance and the electron-rich nature of the substrate, can be successfully achieved with careful selection of the catalyst system and reaction conditions. The use of bulky, electron-rich phosphine ligands such as XPhos in combination with a strong, non-nucleophilic base like sodium tert-butoxide is crucial for overcoming the inherent difficulties of this transformation. The detailed protocol provided in this application note serves as a robust starting point for researchers and scientists in the field of drug development and organic synthesis, enabling the efficient construction of complex arylamine structures.

References

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved March 7, 2026, from [Link]

-

Wikipedia. (2023, December 13). Buchwald–Hartwig amination. Retrieved March 7, 2026, from [Link]

- McCloskey, P. J., & Kormos, C. M. (2018). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. IntechOpen.

- Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1106–1114.

- Cawley, M. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages, SP249.

- Chartoire, A., et al. (2011). Highly Active Well-Defined Palladium Precatalysts for the Efficient Amination of Aryl Chlorides. Organometallics, 30(16), 4432–4436.

- Strem Chemicals, Inc. (n.d.). New Palladium Precatalysts For Cross-Coupling Reactions. ABCR.

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved March 7, 2026, from [Link]

- Nolan, S. P., et al. (2007). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)

- Kinzel, T., et al. (2010). Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions.

- Reddit. (2018, September 6).

- Pospech, J., & Taeufer, T. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097-7111.

-

Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Retrieved March 7, 2026, from [Link]

- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved March 7, 2026, from [Link]

- Lin, C.-H., et al. (2024).

- Galkin, M. V., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules, 26(23), 7356.

- In Synthetic Methods for Primary Anilines. (2023). De Gruyter.

- Fors, B. P., et al. (2011). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 133(45), 18034–18037.

- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.

- Stradiotto, M., & Kelly, L. E. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Topics in Organometallic Chemistry, 44, 1-43.

- Ubeda, M. A., et al. (2007). Synthesis of Diarylamines in the Thiophene Series by Buchwald—Hartwig Coupling. Synthesis, 2007(12), 1861-1866.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. youtube.com [youtube.com]

- 4. books.rsc.org [books.rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. 98%, solid | Sigma-Aldrich [sigmaaldrich.com]

- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

Procedure for diazotization of 2-Iodo-3,4-dimethylbenzenamine

Application Note: Diazotization of 2-Iodo-3,4-dimethylbenzenamine

Executive Summary

This guide details the protocol for the diazotization of 2-Iodo-3,4-dimethylbenzenamine (CAS: 2385908-88-1).[1] This substrate presents specific challenges due to the steric bulk of the ortho-iodine atom, which is further potentiated by the "buttressing effect" of the adjacent 3-methyl group.[1] Additionally, the lipophilic nature of the dimethyl-iodo core necessitates specific solvent systems to ensure complete conversion.[1]

We present two validated workflows:

-

Protocol A (In-Situ Generation): Optimized for immediate downstream consumption (e.g., Sandmeyer reactions, hydrolysis).[1] Uses a homogeneous acetic acid/sulfuric acid system to overcome solubility limits.[1]

-

Protocol B (Isolation): Produces the stable Diazonium Tetrafluoroborate salt.[1] This is the preferred method for analytical characterization, storage, or use in anhydrous transition-metal catalyzed cross-couplings.[1]

Critical Chemical Considerations

Steric & Electronic Environment

The target molecule features an amine at position 1, an iodine atom at position 2, and methyl groups at positions 3 and 4.[1]

-

Buttressing Effect: The 3-methyl group sterically crowds the 2-iodine atom, pushing it closer to the amine nitrogen.[1] This increases the steric barrier for the initial nitrosation step, potentially requiring longer reaction times or stronger nitrosating agents compared to simple anilines.[1]

-

Solubility: The molecule is highly hydrophobic.[1] Standard aqueous HCl diazotization often results in a heterogeneous slurry, leading to encapsulated unreacted amine and "tar" formation.[1] Cosolvents (AcOH, MeCN) are mandatory. [1]

Stability & Hazards

-

Photosensitivity: The C–I bond is susceptible to homolytic cleavage under UV light.[1] Perform all reactions in low-light conditions or amber glassware.

-

Thermal Instability: While the ortho-iodo substituent can stabilize the diazonium cation through electronic donation, it also provides a pathway for radical decomposition.[1] Temperature control (<5°C) is critical.[1][2]

Experimental Protocols

Protocol A: In-Situ Generation (H₂SO₄/AcOH System)

Best for: Immediate use in Sandmeyer reactions (Cl, Br, CN) or hydrolysis to phenols.[1]

Reagents:

-

2-Iodo-3,4-dimethylbenzenamine (10 mmol, 2.47 g)

-

Glacial Acetic Acid (AcOH)[1]

-

Sodium Nitrite (NaNO₂, 11 mmol)[1]

-

Urea (quencher)[1]

Step-by-Step Procedure:

-

Solubilization: In a 3-neck round-bottom flask equipped with a thermometer and mechanical stirrer, dissolve the amine (2.47 g) in Glacial Acetic Acid (15 mL) . Stir until fully dissolved.

-

Acidification: Cool the solution to 10°C. Dropwise add conc. H₂SO₄ (5 mL) . Note: The amine sulfate may precipitate as a fine white solid; this is expected and acceptable.

-

Nitrosation: Cool the slurry to 0–2°C using an ice/salt bath. Prepare a solution of NaNO₂ (0.76 g) in water (3 mL).[1] Add this solution dropwise via a syringe pump or addition funnel below the liquid surface.[1]

-

Completion Check: Stir for 30–45 minutes at 0°C. Test for excess nitrous acid using Starch-Iodide paper (instant blue/black color required).

-

Quenching: Add solid Urea (approx. 100 mg) until the Starch-Iodide test is negative (remains white).

-

Usage: The solution of 2-iodo-3,4-dimethylbenzenediazonium bisulfate is now ready for the next step.

Protocol B: Isolation of Diazonium Tetrafluoroborate

Best for: Storage, anhydrous reactions (Balz-Schiemann), or analytical standards.[1]

Reagents:

-

2-Iodo-3,4-dimethylbenzenamine (10 mmol)

-

Fluoroboric Acid (HBF₄, 48-50% aq.[1] solution)

-

Diethyl Ether (Et₂O) & Ethanol (EtOH)[1]

Step-by-Step Procedure:

-

Preparation: Dissolve the amine (2.47 g) in HBF₄ (8 mL) diluted with Water (8 mL) . If the amine does not dissolve, add minimal Ethanol (2-3 mL) to aid solubility.[1]

-

Cooling: Chill the mixture to -5°C (ice/acetone or ice/salt bath). Vigorously stir to prevent localized heating.[1]

-

Diazotization: Add a solution of NaNO₂ (0.76 g in 2 mL H₂O) dropwise over 20 minutes.

-

Precipitation: Stir for 45 minutes at -5°C. The diazonium tetrafluoroborate salt should precipitate as a pale yellow/off-white solid.

-

Optimization: If no precipitate forms, add cold NaBF₄ (2 g) dissolved in minimal water to salt out the product.[1]

-

-

Filtration: Filter the solid rapidly through a sintered glass funnel.

-

Washing (Critical): Wash the filter cake sequentially with:

-

Cold 5% HBF₄ (5 mL)

-

Cold Ethanol (5 mL)

-

Cold Diethyl Ether (20 mL x 2)

-

-

Drying: Air dry on the filter for 10 minutes, then dry under high vacuum in the dark at room temperature.

Analytical Data & Troubleshooting

Table 1: Troubleshooting Matrix

| Observation | Probable Cause | Corrective Action |

| Tar/Oil Formation | Incomplete solubility; Localized overheating.[1] | Use Protocol A (AcOH co-solvent); Reduce NaNO₂ addition rate. |

| No Precipitation (Protocol B) | High solubility of BF₄ salt.[1] | Add excess NaBF₄; Dilute with Et₂O to force precipitation.[1] |

| Gas Evolution (N₂) | Decomposition (Dediazoniation).[1] | Temperature is too high (>5°C); Check thermometer calibration. |

| Low Yield | Steric hindrance preventing reaction.[1] | Increase reaction time to 2 hours; Ensure vigorous stirring. |

Mechanistic & Workflow Visualization

The following diagram illustrates the decision logic and chemical pathways for processing this sterically hindered substrate.

Figure 1: Decision tree for selecting the appropriate diazotization protocol based on downstream application requirements.

References

-

Hanson, P., et al. "The Diazotization of Weakly Basic Amines in Strongly Acidic Media."[1] Journal of the Chemical Society, Perkin Transactions 2, 2002. Link

-

Filimonov, V. D., et al. "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation and Synthetic Applicability."[1][7] Organic Letters, vol. 10, no.[1][7] 18, 2008, pp. 3961–3964.[1] Link[1]

-

Doyle, M. P., et al. "Alkyl Nitrites as Nitrosating Agents in Organic Synthesis."[1] The Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2426–2431.[1] Link[1]

-

BenchChem Technical Support. "Diazotization of Sterically Hindered Anilines: Troubleshooting & Optimization." BenchChem Application Notes, 2025. Link[1]

-

Organic Chemistry Portal. "Diazonium Salts: Preparation and Reactions." Link

Sources

- 1. portal.tpu.ru [portal.tpu.ru]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2-Iodo-4,6-dimethylaniline, 98%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. Diazotisation [organic-chemistry.org]

Suzuki-Miyaura coupling using 2-Iodo-3,4-dimethylbenzenamine substrates

An Application Guide to the Suzuki-Miyaura Coupling: Synthesis of Biaryl Amines Using 2-Iodo-3,4-dimethylbenzenamine

Introduction: The Architectural Power of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed transformation has become an indispensable tool in both academic and industrial laboratories.[3] Its primary application lies in the synthesis of biaryl and substituted aryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[4][5]

This guide focuses on a specific, yet highly relevant substrate class: ortho-substituted iodoanilines, exemplified by 2-Iodo-3,4-dimethylbenzenamine. While the iodo-substituent provides high reactivity, the presence of an unprotected amine ortho to the coupling site, combined with adjacent methyl groups, introduces significant steric and electronic challenges.[4] Successfully coupling such substrates requires a nuanced understanding of the reaction mechanism and careful selection of catalytic components. This document provides a deep dive into the mechanistic underpinnings of the reaction and delivers a field-proven protocol for researchers engaged in drug discovery and synthetic chemistry.

Pillar 1: The Catalytic Engine - Mechanism and Component Causality

The efficacy of the Suzuki-Miyaura coupling hinges on a synergistic interplay between the palladium catalyst, the organoboron reagent, a base, and the solvent system. The process is driven by a catalytic cycle that shuttles the palladium center between its Pd(0) and Pd(II) oxidation states.[1][6]

The universally accepted mechanism involves three fundamental steps:

-

Oxidative Addition: The cycle initiates with the active Pd(0) species inserting into the carbon-iodine bond of the 2-Iodo-3,4-dimethylbenzenamine.[7] This is typically the rate-determining step, and its facility is dependent on the halide, with reactivity following the order I > OTf > Br >> Cl.[5][7] This step transforms the palladium center to a Pd(II) complex.

-

Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center.[3] This process is not spontaneous; it requires activation of the organoboron species by a base.[8] The base reacts with the boronic acid (RB(OH)₂) to form a more nucleophilic boronate species (e.g., [RB(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) complex.[9][10][11]

-

Reductive Elimination: In the final step, the two organic groups on the Pd(II) center couple and are expelled, forming the new C-C bond of the biaryl product.[7] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.

The Causality Behind Component Selection

-

Palladium Precursor & Ligand: While pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used, it is more common to use stable Pd(II) precursors such as Pd(OAc)₂ or Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species.[1][7] The ligand's role is paramount. For sterically hindered substrates like 2-Iodo-3,4-dimethylbenzenamine, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos and XPhos) are essential.[12] These ligands stabilize the palladium center, promote the oxidative addition and critical reductive elimination steps, and accommodate the steric bulk of the ortho-substituted aniline.

-

The Base: The choice of base is critical for activating the boronic acid.[10] Inorganic bases are most common. While carbonates (K₂CO₃, Cs₂CO₃) are widely used, phosphates like K₃PO₄ are often superior for challenging couplings, including those involving ortho-substituted substrates, as they can effectively promote the formation of the reactive boronate species.[13]

-

Solvent System: Aprotic solvents like toluene, 1,4-dioxane, or DMF are standard.[1] Often, the addition of water is beneficial, as it helps to dissolve the inorganic base and can accelerate the transmetalation step.[13][14]

Visualization 1: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pillar 2: A Validated Protocol for the Synthesis of N-(3,4-dimethylphenyl)-[1,1'-biphenyl]-2-amine

This section provides a detailed, step-by-step methodology for the coupling of 2-Iodo-3,4-dimethylbenzenamine with phenylboronic acid. This protocol has been designed for robustness and high yield, taking into account the specific challenges of the substrate.

Quantitative Data Summary

| Reagent/Parameter | Molecular Weight ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents | Role |

| 2-Iodo-3,4-dimethylbenzenamine | 247.10 | 247 | 1.0 | 1.0 | Aryl Halide |

| Phenylboronic Acid | 121.93 | 146 | 1.2 | 1.2 | Organoboron Reagent |

| Pd₂(dba)₃ | 915.72 | 18.3 | 0.02 (0.04 Pd) | 0.02 | Catalyst Precursor |

| SPhos | 410.52 | 32.8 | 0.08 | 0.08 | Ligand |

| Potassium Phosphate (K₃PO₄) | 212.27 | 425 | 2.0 | 2.0 | Base |

| Toluene | - | 4 mL | - | - | Solvent |

| Water | - | 1 mL | - | - | Co-Solvent |

| Reaction Temperature | - | 100 °C | - | - | - |

| Reaction Time | - | 12-18 hours | - | - | - |

Experimental Methodology

1. Materials and Equipment:

-

Reagents: 2-Iodo-3,4-dimethylbenzenamine, Phenylboronic acid, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos), Anhydrous Potassium Phosphate (K₃PO₄), Anhydrous Toluene, Degassed Deionized Water.

-

Equipment: Oven-dried 25 mL Schlenk tube with a Teflon screw cap, magnetic stir bar, magnetic stirrer/hotplate, oil bath, Schlenk line or manifold for inert gas (Argon or Nitrogen), syringes, and needles.

2. Reaction Setup (Under Inert Atmosphere):

-

To the oven-dried Schlenk tube containing a magnetic stir bar, add 2-Iodo-3,4-dimethylbenzenamine (247 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), K₃PO₄ (425 mg, 2.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), and SPhos (32.8 mg, 0.08 mmol).[13]

-

Seal the tube with a rubber septum, and connect it to the Schlenk line.

-

Evacuate the tube under high vacuum and backfill with argon. Repeat this cycle three times to ensure a completely inert atmosphere.[14]

3. Solvent Addition and Reaction Execution:

-

Using a syringe, add anhydrous toluene (4 mL) to the Schlenk tube, followed by degassed deionized water (1 mL).[13]

-

Briefly purge the headspace with argon one final time before replacing the septum with the Teflon screw cap.

-

Place the sealed tube in a preheated oil bath set to 100 °C.

-

Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by Thin Layer Chromatography (TLC) or GC-MS.

4. Reaction Work-up and Product Isolation:

-

Once the starting material is consumed, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel.

-

Add deionized water (15 mL) and shake. Separate the layers.

-

Wash the organic layer sequentially with water (2 x 15 mL) and then with brine (15 mL) to remove residual base and inorganic byproducts.[15]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification:

-

The resulting crude residue should be purified by flash column chromatography on silica gel.

-

A typical eluent system would be a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% ethyl acetate) to isolate the pure biaryl product.

Visualization 2: Experimental Workflow Diagram

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Pillar 3: Trustworthiness - A Self-Validating System & Troubleshooting

A robust protocol anticipates potential issues. The following guide provides solutions to common problems encountered during the Suzuki-Miyaura coupling.

| Observation / Problem | Potential Cause | Suggested Solution |

| No or Low Conversion | 1. Inactive Catalyst: Pd(0) species oxidized due to poor inert atmosphere technique. | Ensure all glassware is oven-dried and the evacuate/backfill cycles are performed meticulously. Use freshly opened, high-purity reagents.[14] |

| 2. Insufficiently Active Base: Base may be old or hydrated. | Use freshly powdered, anhydrous K₃PO₄. Consider switching to a stronger base like Cs₂CO₃ if issues persist. | |

| 3. Deactivated Ligand: Phosphine ligands can be sensitive to air. | Handle ligands quickly and under an inert atmosphere. | |

| Formation of Homocoupled Side Product (Ar-Ar) | Reaction temperature might be too high, or catalyst loading is off. | Reduce the reaction temperature slightly (e.g., to 90 °C). Ensure precise measurement of the catalyst and ligand. |

| Protodeborylation of Boronic Acid (Ar'-H) | Presence of excess water or acidic impurities; prolonged reaction time. | Use anhydrous solvents and ensure the base is added promptly. If possible, use a boronic ester (e.g., pinacol ester) for greater stability.[1] |

| Difficult Work-up (Emulsion or Slurry) | Formation of fine palladium black or insoluble salts at the interface. | Filter the reaction mixture through a pad of Celite® before the aqueous work-up.[16] Adding brine can also help break emulsions. |

Conclusion

The Suzuki-Miyaura coupling is a powerful and versatile reaction for the synthesis of complex molecules. The successful coupling of sterically demanding substrates like 2-Iodo-3,4-dimethylbenzenamine is readily achievable with a rational approach to experimental design. By understanding the causality behind the choice of a bulky, electron-rich ligand such as SPhos, a suitable base like K₃PO₄, and by employing rigorous inert atmosphere techniques, researchers can reliably access valuable biaryl amine structures. This guide provides the mechanistic insight and a validated, practical protocol to empower scientists in drug development and organic synthesis to confidently apply this cornerstone reaction to their research challenges.

References

-

Carrow, B. P., & Hartwig, J. F. (2011). The Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Pérez-Temprano, M. H., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Available at: [Link]

-